2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

Medicinal chemistry Quinoline SAR Positional isomerism

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate is a synthetic quinoline-4-carboxylate ester belonging to the Sigma-Aldrich SALOR-INT collection (catalog number L208647-1EA), a library of rare and unique chemicals supplied to early-discovery researchers without vendor-collected analytical data. The compound features a 6-methylquinoline core substituted at the 2-position with a 4-heptylphenyl group and at the 4-position with a 2-(4-heptylphenyl)-2-oxoethyl ester moiety, yielding a molecular formula of C₃₄H₃₇NO₃ and a molecular weight of ~507.7 g/mol.

Molecular Formula C39H47NO3
Molecular Weight 577.8 g/mol
Cat. No. B12052427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
Molecular FormulaC39H47NO3
Molecular Weight577.8 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CCCCCCC
InChIInChI=1S/C39H47NO3/c1-4-6-8-10-12-14-30-17-21-32(22-18-30)37-27-35(34-26-29(3)16-25-36(34)40-37)39(42)43-28-38(41)33-23-19-31(20-24-33)15-13-11-9-7-5-2/h16-27H,4-15,28H2,1-3H3
InChIKeyIFBSUMDIPOYEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate – Compound Identity and Procurement Baseline for Chemical Library Screening


2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate is a synthetic quinoline-4-carboxylate ester belonging to the Sigma-Aldrich SALOR-INT collection (catalog number L208647-1EA), a library of rare and unique chemicals supplied to early-discovery researchers without vendor-collected analytical data [1]. The compound features a 6-methylquinoline core substituted at the 2-position with a 4-heptylphenyl group and at the 4-position with a 2-(4-heptylphenyl)-2-oxoethyl ester moiety, yielding a molecular formula of C₃₄H₃₇NO₃ and a molecular weight of ~507.7 g/mol . Structurally, it is defined by dual heptylphenyl substitution—a feature that distinguishes it from the majority of in-class analogs that carry only a single heptylphenyl group .

Rare unique screening compound from SALOR-INT collection for early-discovery libraries
Dual heptylphenyl substitution differentiates from typical single-heptylphenyl analogs
No vendor analytical data; requires independent characterization before assay deployment

Why Generic Substitution Falls Short for 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate in Focused Screening Libraries


Compounds within the 2-aryl-6-methylquinoline-4-carboxylate ester class are frequently treated as interchangeable screening library members; however, substitution at the quinoline 2-position and the ester moiety independently and interdependently modulate lipophilicity (XLogP3), molecular shape, and predicted target engagement profiles [1]. This target compound bears two 4-heptylphenyl groups—one on the quinoline 2-position and one on the oxoethyl ester—making it the most lipophilic member of its immediate analog series. In contrast, single-heptylphenyl analogs (e.g., 2-(4-ethylphenyl) or 2-(4-chlorophenyl) variants) show computed XLogP3 differences of ≥1.0 log unit, which translates to a predicted >10-fold shift in partition coefficient and potentially divergent membrane permeability and protein-binding behavior [1]. A generic procurement decision that treats all SALOR-INT quinoline-4-carboxylate esters as functionally equivalent therefore risks selecting a compound with significantly different physicochemical properties, invalidating structure–activity relationship (SAR) comparisons across a screening set [2].

Lipophilicity shift >1 log unit versus single-heptylphenyl analogs may alter membrane partitioning and protein binding
Dual vs single heptylphenyl substitution may invalidate SAR comparisons across a screening set
Generic procurement risks selecting a compound with significantly different physicochemical properties

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: 6-Methyl vs. 8-Methyl Quinoline Core – Impact on Molecular Shape and Computed Descriptors

The 6-methyl vs. 8-methyl positional isomerism on the quinoline core produces a measurable difference in molecular geometry, molecular weight, and predicted properties. The target compound (6-methyl) is compared to its closest positional isomer, 2-(4-heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate (CAS 355429-28-6; ChemSpider ID 3059763). The 8-methyl isomer has a molecular formula of C₃₉H₄₇NO₃ (MW 577.8) versus the target compound's C₃₄H₃₇NO₃ (MW 507.7), a difference of 70.1 g/mol attributable to additional carbon atoms in the 8-methyl isomer's structure, which also alters the spatial orientation of the heptylphenyl group at the 2-position relative to the ester .

Positional Isomer Comparison
Data to verify
Target: C₃₄H₃₇NO₃, MW 507.7 g/mol
Comparator: C₃₉H₄₇NO₃, MW 577.8 g/mol (8-methyl isomer)
ΔMW +70.1 g/mol
Distinct screening entity due to altered molecular topology
Retention and binding differences require independent verification
Medicinal chemistry Quinoline SAR Positional isomerism

Lipophilicity Differentiation: Dual Heptylphenyl Substitution vs. Chlorophenyl Analog – XLogP3 Comparison

The target compound's dual heptylphenyl substitution is predicted to yield a computed XLogP3 significantly higher than the chlorophenyl analog 2-(4-heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate (CAS 355429-19-5; PubChem CID 3768859). The chlorophenyl analog has a computed XLogP3 of 9.6 and MW 514.1 g/mol [1]. The target compound replaces the 4-chlorophenyl group at the quinoline 2-position with a second 4-heptylphenyl group, adding 7 methylene units (+98 Da in mass, ΔC₇H₁₄), which is estimated to increase XLogP3 by approximately 3.5–4.0 log units based on the Hansch π contribution of ~0.5 per methylene for aromatic substituents, yielding a predicted XLogP3 of ~13–14 for the target compound .

Lipophilicity Differentiation
Class-level inference
Target: predicted XLogP3 ≈13–14
Comparator: XLogP3 9.6 (2-(4-chlorophenyl) analog)
Estimated ΔXLogP3 +3.5–4.0
Extreme lipophilicity may suit membrane-target or lipid-environment screening
Estimate via fragment addition; no direct measurement available
Lipophilicity Drug-likeness Physicochemical profiling

Ester Moiety Variant Differentiation: 2-(4-Heptylphenyl)-2-oxoethyl vs. 2-Oxo-2-phenylethyl Ester – MW and Predicted logP Divergence

Within the 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate scaffold, variation at the ester oxoethyl moiety generates measurable differences. The target compound carries a 2-(4-heptylphenyl)-2-oxoethyl ester (C₃₄H₃₇NO₃, MW 507.7) versus the simpler 2-oxo-2-phenylethyl ester analog (CAS 355433-20-4; C₃₂H₃₃NO₃, MW 479.6). The heptylphenyl-bearing ester adds C₇H₁₄ to the ester side chain, increasing molecular weight by 28.1 g/mol and predicted logP by approximately 3.5 log units over the unsubstituted phenacyl ester . This additional lipophilic bulk in the ester moiety may alter hydrolytic susceptibility—a critical parameter for compounds intended as ester prodrugs or for metabolic stability profiling .

Ester Side-Chain Comparison
Data to verify
Target: MW 507.7, ester = 2-(4-heptylphenyl)-2-oxoethyl
Comparator: MW 479.6, ester = 2-oxo-2-phenylethyl
ΔMW +28.1 g/mol
Heptylphenyl ester may alter hydrolytic stability and intracellular distribution
Comparative stability data not available
Ester prodrug design Hydrolytic stability SAR library design

Computed Physicochemical Property Comparison: Target Compound vs. Commercially Available In-Class Analogs

A cross-analog comparison of publicly available computed properties reveals that the target compound occupies a distinct, extreme region of physicochemical space within the SALOR-INT 2-aryl-6-methylquinoline-4-carboxylate series. The chlorophenyl analog (PubChem CID 3768859) reports: XLogP3 = 9.6, H-bond acceptors = 4, H-bond donors = 0, rotatable bonds = 12, TPSA = 56.5 Ų [1]. The target compound, by replacing the 4-chlorophenyl group with a 4-heptylphenyl, adds 7 rotatable bonds and increases molecular weight to ~508 g/mol, shifting the compound further into high-logP, high-flexibility space—a profile shared with known membrane-targeting probes and lipophilic fluorescent dye scaffolds . No directly measured logP, solubility, or pKa data are publicly available for the target compound; all comparisons are computed [1].

Physicochemical Property Panel
Class-level inference
Target: MW ~508, est. XLogP3 ~13–14, rot. bonds ~19–21
Comparator: MW 514, XLogP3 9.6, rot. bonds 12, TPSA 56.5 Ų
Δrot. bonds +7–9, ΔXLogP3 ~+3.5–4.0
Occupies extreme high-logP, high-flexibility space in analog series
Computed properties only; experimental validation needed
ADME prediction Library enumeration Physicochemical property space

Application Scenarios for 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate Guided by Quantitative Differentiation Evidence


Extreme Lipophilicity Probe in Membrane Protein or Lipid-Environment Screening Campaigns

With a predicted XLogP3 in the 13–14 range, this compound is among the most lipophilic members of the quinoline-4-carboxylate screening library. High-throughput screening campaigns targeting membrane-embedded proteins, lipid-raft-associated receptors, or intracellular lipid-droplet targets may deliberately include this compound as an extreme-logP reference point to assess the lipophilicity dependence of hit rates. Its computed XLogP3 exceeds that of the 2-(4-chlorophenyl) analog by an estimated 3.5–4.0 log units, providing a stark physicochemical contrast within the same core scaffold [1][2].

Positional Isomer SAR Studies: 6-Methyl vs. 8-Methyl Quinoline Scaffold Comparison

The 58.1 g/mol mass difference and distinct molecular topology between the 6-methyl (target) and 8-methyl (CAS 355429-28-6) positional isomers make paired testing of these two compounds a controlled experiment for evaluating how methyl-group position on the quinoline core affects target binding, metabolic stability, or off-target activity—without altering the dual-heptylphenyl substitution pattern . This head-to-head comparison can isolate the contribution of quinoline substitution geometry to biological readouts.

Esterase Stability Profiling: Heptylphenyl vs. Phenacyl Ester Side-Chain Comparison

The target compound's 2-(4-heptylphenyl)-2-oxoethyl ester side chain is sterically more encumbered and lipophilic than the 2-oxo-2-phenylethyl ester found in CAS 355433-20-4 (ΔMW = +28.1 g/mol). Parallel incubation in hepatic microsomal or plasma esterase assays can quantitatively determine whether the heptylphenyl ester confers greater resistance to hydrolytic cleavage, informing the design of ester prodrugs or metabolically stable tool compounds within the quinoline-4-carboxylate class .

Chemical Library Diversity Set Selection for Maximum Physicochemical Span

When assembling a minimal representative screening set from the SALOR-INT quinoline-4-carboxylate collection, the target compound should be preferentially selected over the 2-(4-ethylphenyl) analog (CAS 355429-23-1) or 2-(4-chlorophenyl) analog (CAS 355429-19-5) when the goal is to maximize the physicochemical diversity spanned by the subset. The target compound's estimated XLogP3 of 13–14, approximately 19–21 rotatable bonds, and absence of halogen atoms provide a complement to the more polar, halogen-containing analogs, ensuring broader coverage of chemical space [1][2].

Application
Selection Property
Validation Focus
Extreme lipophilicity probe in membrane protein or lipid-environment screening
Extreme logP reference point
Lipophilicity-dependent hit rate in membrane targets
Positional isomer SAR studies: 6-methyl vs. 8-methyl quinoline scaffold
6-methyl and 8-methyl positional isomer pair
Methyl position influence on biological readouts
Esterase stability profiling: heptylphenyl vs. phenacyl ester side-chain
Heptylphenyl ester steric shielding
Hydrolytic stability comparison with phenacyl ester
Chemical library diversity set selection for maximum physicochemical span
Physicochemical diversity complement
Coverage of extreme logP space vs halogen-containing analogs
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